N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Overview
Description
N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the coupling of the carbamothioyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions, where a nitro group is introduced to a phenyl ring.
Coupling of the Carbamothioyl Group: This can be done using thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.
Biological Studies: Its derivatives can be used to study enzyme inhibition and protein binding.
Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
- N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]pyrrole-2-carboxamide
Uniqueness
N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. Compared to its thiophene and pyrrole analogs, the furan derivative may exhibit different biological activities and chemical reactivity due to the oxygen atom in the ring.
Properties
IUPAC Name |
N-[3-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-12-7-8-13(10-16(12)24(27)28)18(25)23-20(30)22-15-5-2-4-14(11-15)21-19(26)17-6-3-9-29-17/h2-11H,1H3,(H,21,26)(H2,22,23,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUCWBHINOPIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.